molecular formula C10H14F2N2 B3316259 [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine CAS No. 953718-72-4

[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine

Cat. No.: B3316259
CAS No.: 953718-72-4
M. Wt: 200.23 g/mol
InChI Key: LVMBNFUVGSAFBU-UHFFFAOYSA-N
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Description

[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine (CAS 953718-72-4) is a chiral chemical compound with a molecular formula of C10H14F2N2 and a molecular weight of 200.23 g/mol . This structure incorporates two key motifs of high importance in synthetic and medicinal chemistry: a vicinal aminoalcohol and a difluorophenyl moiety. The chiral 1,2-aminoalcohol unit is a privileged scaffold found in numerous ligands and catalysts for asymmetric synthesis, and it is a common building block for biologically active molecules . The 2,6-difluorophenyl group is a significant structural element, as the introduction of fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a key strategy in advanced drug discovery . As such, this compound serves as a versatile intermediate for constructing more complex molecules in pharmaceutical research and organic synthesis. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-difluorophenyl)-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMBNFUVGSAFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2 Amino 1 2,6 Difluorophenyl Ethyl Dimethylamine

Elucidation of Reaction Pathways for its Formation

There is no available information in the scientific literature regarding the specific reaction pathways for the formation of [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine.

Transition State Analysis in Stereoselective Syntheses

No studies were identified that performed transition state analysis for any stereoselective synthesis of this compound. As such, there is no data to present on the energy profiles, geometries of transition states, or the origins of stereoselectivity.

Kinetic Studies of Key Transformation Steps

A search for kinetic studies on the formation of this compound yielded no results. Therefore, information on reaction rates, rate constants, and the influence of reaction conditions on the kinetics of its synthesis is not available.

Role of this compound as a Chiral Catalyst or Ligand

There are no published reports on the use of this compound as a chiral catalyst or ligand in any chemical transformation.

Mechanisms of Asymmetric Induction in Catalytic Cycles

Given the lack of its application as a catalyst, no information exists on the mechanisms of asymmetric induction in any potential catalytic cycles involving this compound.

Substrate-Catalyst Interactions and Enantiofacial Discrimination

Without any studies on its catalytic activity, there is no data on substrate-catalyst interactions or the principles of enantiofacial discrimination for this compound.

Mechanistic Aspects of Derivatization Reactions of this compound

No literature could be found that describes the derivatization of this compound, and therefore, no mechanistic aspects of such reactions can be reported.

Theoretical and Computational Studies of 2 Amino 1 2,6 Difluorophenyl Ethyl Dimethylamine

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine, and the energy associated with these arrangements, are critical to understanding its chemical behavior. Conformational analysis provides insight into the molecule's preferred shapes and the energy barriers between them.

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of molecules like this compound, which possesses both a hydrogen bond donor (the primary amino group) and acceptors (the nitrogen of the dimethylamino group and the fluorine atoms). The formation of a hydrogen bond between the amino group's hydrogen and the dimethylamino group's nitrogen could lead to a folded or gauche conformation being energetically favored. Such an interaction would create a five-membered ring-like structure, which can enhance stability. The presence of hydrogen attached to the nitrogen in a phenylethylamine structure allows for the formation of hydrogen bonds. quora.com In related amino-alcohols, intramolecular hydrogen bonds of the O-H···N type have been shown to be a significant stabilizing factor. nih.gov

The 2,6-difluorophenyl group exerts considerable influence on the molecule's conformation through both steric and electronic effects.

Steric Hindrance: The two fluorine atoms in the ortho positions of the phenyl ring create significant steric bulk. This steric hindrance can restrict the rotation around the bond connecting the phenyl ring to the ethylamine (B1201723) backbone. As the extent of fluorination increases, the steric demand of the fluorinated groups also increases. researchgate.net This restricted rotation would lead to a higher energy barrier for certain conformations and could favor a staggered arrangement of the substituents along the ethyl chain to minimize steric clashes.

Electronic Effects: Fluorine is a highly electronegative atom, leading to a significant inductive electron-withdrawing effect (-I effect). The two fluorine atoms on the phenyl ring will decrease the electron density of the aromatic ring. This can influence the electronic environment of the entire molecule and potentially affect the strength of any intramolecular hydrogen bonds. The introduction of fluorine atoms can alter the electronic characteristics of a molecule. nih.gov

The interplay of these steric and electronic factors results in a complex potential energy surface with several local minima corresponding to different stable conformations. Computational methods like molecular mechanics (MM2) are often employed to analyze the conformations of similar structures, such as 2-aminoindans, and to predict the stability of different conformers. nih.gov

Electronic Structure and Molecular Orbital Theory Applications

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and properties. Molecular orbital theory provides a framework for this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In computational studies of related compounds, the HOMO and LUMO energies are examined to calculate the band gap energies. acs.orgmdpi.com For this compound, the electron-withdrawing fluorine atoms would likely lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. The lone pairs on the nitrogen atoms would be expected to contribute significantly to the HOMO.

Interactive Data Table: Hypothetical Frontier Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the nitrogen lone pairs.
LUMO-0.5Primarily localized on the antibonding orbitals of the difluorophenyl ring.
HOMO-LUMO Gap8.0Indicates moderate kinetic stability.

The distribution of electron density within the molecule can be visualized using charge distribution and electrostatic potential maps. The electronegative fluorine atoms will draw electron density towards themselves, creating a region of negative electrostatic potential. Conversely, the hydrogen atoms of the amino group will have a positive electrostatic potential, making them susceptible to nucleophilic attack. The nitrogen atoms will also exhibit regions of negative potential due to their lone pairs. These maps are valuable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Derivatization and Functionalization of 2 Amino 1 2,6 Difluorophenyl Ethyl Dimethylamine

Synthesis of Novel Analogs with Modified Amine and Aryl Moieties

The structure of [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine offers two primary sites for modification: the terminal primary amine and the dimethylamino group, and the 2,6-difluorophenyl ring.

Quaternization and Amine Alkylation Strategies

The tertiary amine of the dimethylamino group is susceptible to quaternization, a reaction that involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This is typically achieved by reacting the amine with an alkyl halide. The primary amine can also undergo alkylation to form secondary or tertiary amines, though this can sometimes lead to a mixture of products.

Hypothetical Quaternization Reaction Data

Reactant Reagent Product
This compound Methyl Iodide [2-Amino-1-(2,6-difluorophenyl)ethyl]trimethylammonium iodide
This compound Benzyl (B1604629) Bromide 2-Amino-1-(2,6-difluorophenyl)ethyldimethylammonium bromide

Hypothetical Primary Amine Alkylation Data

Reactant Reagent Product
This compound Ethyl Bromide (1 eq.) [1-(2,6-Difluorophenyl)-2-(dimethylamino)ethyl]ethylamine
This compound Ethyl Bromide (>2 eq.) [1-(2,6-Difluorophenyl)-2-(dimethylamino)ethyl]diethylamine

Modification of the Fluorophenyl Ring through Aromatic Substitution

The 2,6-difluoro substitution on the phenyl ring makes it electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This could allow for the replacement of one or both fluorine atoms with other functional groups. The positions ortho and para to the activating ethylamine (B1201723) group are also theoretically susceptible to electrophilic aromatic substitution, although the difluoro substitution is strongly deactivating.

Hypothetical Nucleophilic Aromatic Substitution Data

Reactant Reagent Potential Product(s)
This compound Sodium Methoxide [2-Amino-1-(2-fluoro-6-methoxyphenyl)ethyl]dimethylamine
This compound Ammonia [2-Amino-1-(2-amino-6-fluorophenyl)ethyl]dimethylamine

Preparation of Chiral Ligands and Catalysts Incorporating the this compound Scaffold

The chiral center at the carbon atom bearing the aryl and amino groups makes this compound a potential scaffold for the synthesis of chiral ligands for asymmetric catalysis.

Design and Synthesis of P,N- and N,N-Ligands

The two nitrogen atoms could serve as donor atoms for metal coordination. Modification of the primary amine with a phosphine-containing group would lead to the formation of a P,N-ligand. Similarly, derivatization of both the primary and tertiary amines could yield various N,N-ligands.

Hypothetical P,N-Ligand Synthesis

Reactant Reagent Potential Ligand
This compound 2-(Diphenylphosphino)benzaldehyde, followed by reduction (2-((1-(2,6-Difluorophenyl)-2-(dimethylamino)ethyl)amino)methyl)diphenylphosphine

Hypothetical N,N-Ligand Synthesis

Reactant Reagent Potential Ligand
This compound Pyridine-2-carboxaldehyde, followed by reduction N1-(1-(2,6-Difluorophenyl)-2-(dimethylamino)ethyl)-1-(pyridin-2-yl)methanamine

Immobilization and Heterogenization of this compound Derivatives

For applications in heterogeneous catalysis, derivatives of this compound could be immobilized on solid supports. This could be achieved by linking the molecule to a polymer resin or silica (B1680970) gel through one of its functional groups.

Hypothetical Immobilization Strategies

Support Material Functionalization Strategy
Chloromethylated Polystyrene Reaction with the primary amine to form a secondary amine linkage.
Silica Gel with Epoxy Groups Ring-opening of the epoxide by the primary amine.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The diamine structure of this compound makes it a potential building block for the synthesis of more complex molecules, such as macrocycles or polymers, through reactions that involve both amine groups.

Hypothetical Polymerization Reaction

Co-monomer Polymer Type
Terephthaloyl chloride Polyamide
Diglycidyl ether Epoxy resin

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the derivatization and functionalization of the compound this compound for the applications outlined in your request. Specifically, there is a lack of information regarding its incorporation into macrocyclic structures, its role in the construction of polymeric materials, and the stereochemical integrity during such derivatization processes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require speculation beyond the scope of existing research.

Further research on this specific compound would be necessary to provide the detailed findings requested.

Advanced Analytical Methodologies in the Study of 2 Amino 1 2,6 Difluorophenyl Ethyl Dimethylamine and Its Reactions

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical for chiral compounds. Chiral chromatography is the cornerstone for this analysis, physically separating enantiomers to allow for their individual quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation of chiral amines. yakhak.orgnih.gov For compounds like [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine, which possess amino groups, two main strategies are employed: direct and indirect separation.

Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely effective for a broad range of chiral molecules, including amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. For the title compound, the amino groups and the aromatic ring would be key sites for such interactions.

Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard, achiral stationary phase. researchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol, or Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent), are commonly used for primary and secondary amines. nih.govresearchgate.net The choice of derivatizing agent is crucial to ensure the reaction proceeds to completion without racemization.

Gas Chromatography (GC) can also be used for chiral separations, though it typically requires the analyte to be volatile and thermally stable. For polar compounds like amines, derivatization is often necessary to increase volatility. This process converts the polar amino groups into less polar derivatives suitable for GC analysis.

Table 1: Comparison of Chiral HPLC and GC Methods for Amine Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase using a solid stationary phase. Separation in a gaseous mobile phase using a liquid or solid stationary phase.
Analyte State Soluble in a liquid solvent. Volatile and thermally stable.
Derivatization Optional (used in indirect methods). Often required for polar amines to increase volatility.
Stationary Phase Wide variety of chiral (CSPs) and achiral phases available. Chiral capillary columns with various coatings.

| Detection | UV-Vis, Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.

For the enantiomeric separation of chiral amines, SFC is typically performed in a normal-phase mode using polar stationary phases, including the same polysaccharide-based CSPs proven effective in HPLC. The ability to rapidly screen different columns and mobile phase co-solvents (modifiers) makes SFC a highly efficient technique for developing chiral separation methods. Its sensitivity is sufficient for determining enantiomeric excess, and its preparative capabilities allow for the isolation of pure enantiomers.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Understanding the kinetics and mechanisms of chemical reactions requires tools that can monitor the transformation of reactants into products in real time. In situ spectroscopic techniques are invaluable for this purpose, providing data on reaction rates and the presence of transient intermediates without the need for sampling and quenching.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ (or reaction monitoring) NMR spectroscopy allows for the real-time tracking of a chemical reaction directly within an NMR tube. By acquiring spectra at regular intervals, one can observe the decrease in reactant signals and the simultaneous increase in product signals. This provides quantitative data on the concentration of each species over time, enabling the determination of reaction kinetics.

For a reaction involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for reactions involving fluorinated compounds. The two fluorine atoms on the phenyl ring of the title compound would serve as a clean and sensitive reporter on the chemical environment, allowing for precise monitoring of any transformation involving this part of the molecule. Furthermore, the appearance and disappearance of signals corresponding to reaction intermediates could provide direct evidence for proposed mechanistic pathways.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Kinetic Analysis

Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. nih.gov They are powerful tools for reaction monitoring, often employing fiber-optic probes that can be inserted directly into a reaction vessel.

FTIR Spectroscopy: This technique measures the absorption of infrared light by a molecule. Functional groups such as C=O, N-H, and C-N have characteristic absorption bands. By monitoring the change in the intensity of these bands, one can follow the progress of a reaction. For instance, in a reaction where the amino group of this compound is transformed, the characteristic N-H stretching or bending vibrations would change, providing a means for kinetic analysis.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (from a laser). Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. mdpi.com It is well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. Changes in the vibrations of the difluorophenyl ring could be readily tracked using Raman spectroscopy.

Mass Spectrometry for Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for elucidating reaction pathways by identifying reactants, products, intermediates, and byproducts based on their mass-to-charge ratio (m/z). When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it allows for the analysis of complex reaction mixtures.

In the study of reactions involving this compound, MS would be used to confirm the mass of the final product and identify any impurities or side products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between species with very similar nominal masses.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and pathway analysis. In an MS/MS experiment, a specific ion (a "parent" ion, such as the protonated molecule of an intermediate) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern provides structural information that can help identify unknown species in the reaction mixture. nih.govnih.gov For the title compound, characteristic fragmentation would likely involve cleavage of the C-C bond between the substituted benzyl (B1604629) carbon and the diamine-containing ethyl group, as well as losses from the dimethylamine (B145610) moiety. miamioh.edu By injecting reaction aliquots at different time points and analyzing them by LC-MS/MS, one could map the evolution of different species and piece together the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates

High-Resolution Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy. This capability allows for the determination of the elemental composition of a molecule from its exact mass. In the study of reactions involving this compound, HRMS is instrumental in identifying and confirming the structure of transient intermediates that may be formed.

The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, enables the differentiation between ions with very similar nominal masses. This is particularly important when dealing with complex reaction mixtures where multiple species may be present. The accurate mass measurement provided by HRMS, typically with an error of less than 5 parts per million (ppm), allows for the confident assignment of a unique elemental formula to a measured m/z value.

For instance, in a hypothetical reaction where this compound undergoes oxidation, HRMS can be used to identify the resulting hydroxylated intermediate. The table below illustrates how HRMS can distinguish between the parent compound and its potential hydroxylated product based on their theoretical exact masses.

Table 1: Theoretical Exact Masses of this compound and a Hypothetical Hydroxylated Intermediate

Compound NameMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
This compoundC₁₂H₁₈F₂N₂229.1516
Hypothetical Hydroxylated IntermediateC₁₂H₁₈F₂N₂O245.1465

The ability to obtain such precise mass measurements is a significant advantage in reaction monitoring, as it provides direct evidence for the formation of specific intermediates, thereby helping to elucidate the reaction mechanism.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry, or MS/MS, is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method is particularly useful for the structural elucidation of unknown compounds and for confirming the identity of known compounds like this compound.

In an MS/MS experiment, a precursor ion of interest is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). The mass-to-charge ratios of these product ions are then measured, generating a fragmentation spectrum. This spectrum serves as a structural fingerprint of the precursor ion.

The fragmentation pattern of this compound can be predicted based on its chemical structure. The molecule contains several bonds that are susceptible to cleavage upon collisional activation. For example, the cleavage of the C-C bond adjacent to the dimethylamine group or the loss of the dimethylamine group itself are likely fragmentation pathways.

The table below presents a hypothetical fragmentation analysis of protonated this compound, detailing potential product ions and their corresponding m/z values.

Table 2: Hypothetical MS/MS Fragmentation Analysis of this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss
229.1516[C₈H₇F₂]⁺141.0516C₄H₁₁N₂
229.1516[C₁₀H₁₄F₂N]⁺199.1145CH₄N
229.1516[C₄H₁₀N]⁺72.0813C₈H₈F₂N

By interpreting the fragmentation spectrum, researchers can piece together the structural components of the molecule, confirming its identity and providing valuable information about its chemical bonds. This detailed structural analysis is crucial for understanding the reactivity and behavior of this compound in various chemical transformations.

Future Perspectives and Research Challenges for 2 Amino 1 2,6 Difluorophenyl Ethyl Dimethylamine

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex chiral amines often involves multi-step sequences that can be resource-intensive. A significant future challenge lies in developing more sustainable and efficient synthetic pathways to "[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine". Current methods for analogous N,N'-dimethyl-1,2-diamines can be intricate, sometimes requiring protection-deprotection steps or harsh reagents. researchgate.net

Future research should focus on:

Catalytic Asymmetric Synthesis : Developing catalytic asymmetric methods, such as transfer hydrogenation or reductive amination of a suitable ketone precursor, would be a significant advancement. This would reduce the reliance on chiral auxiliaries or stoichiometric chiral reagents.

Biocatalysis : The use of enzymes, such as transaminases or imine reductases, could offer a highly enantioselective and environmentally benign route to the core amine structure.

C-H Activation : Direct C-H amination of a suitable precursor could provide a more atom-economical synthesis, avoiding the pre-functionalization of the starting materials.

Challenges in this area include achieving high stereoselectivity due to the steric hindrance from the 2,6-difluorophenyl group and identifying catalysts that are tolerant of the various functional groups present in the molecule.

Exploration of Novel Catalytic Applications Beyond Current Scope

Chiral 1,2-diamines are privileged scaffolds in asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves. While the catalytic applications of "this compound" are not yet established, its structure suggests significant potential.

Future research could explore its use in:

Asymmetric Metal-Catalyzed Reactions : As a ligand for transition metals, it could be effective in a variety of transformations, including asymmetric hydrogenation, C-C bond-forming reactions, and oxidation reactions. The difluorophenyl group could influence the electronic properties and steric environment of the metal center, potentially leading to unique reactivity and selectivity.

Organocatalysis : The diamine functionality could be utilized in organocatalytic reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.com The basicity of the amino groups can be fine-tuned for specific applications.

Frustrated Lewis Pair (FLP) Chemistry : The steric bulk of the 2,6-difluorophenyl group and the dimethylamino group might allow this compound to act as a frustrated Lewis base in combination with a bulky Lewis acid for the activation of small molecules.

A primary challenge will be to systematically screen this ligand/catalyst in a wide range of reactions to identify its optimal applications and to understand the structure-activity relationships that govern its catalytic performance.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis offers numerous advantages, including improved safety, reproducibility, and scalability. researchgate.netuc.pt Integrating the synthesis and application of "this compound" with these technologies is a promising future direction.

Key areas for development include:

Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of this compound could enable on-demand production and facilitate the optimization of reaction parameters. unibe.ch This is particularly advantageous for multi-step sequences. durham.ac.uk

High-Throughput Screening : Utilizing automated platforms for high-throughput screening of its catalytic activity in various reactions would accelerate the discovery of new applications.

In-line Analysis and Optimization : The integration of in-line analytical techniques (e.g., NMR, IR, MS) would allow for real-time monitoring and optimization of both the synthesis and the catalytic reactions.

Challenges include the development of robust and clog-free reactor systems, particularly when dealing with solid reagents or products, and the adaptation of batch-optimized procedures to a continuous flow setup.

Theoretical Advancements in Predicting Reactivity and Stereoselectivity

Computational chemistry and theoretical studies can provide valuable insights into the behavior of molecules and catalysts, guiding experimental design and accelerating research.

Future theoretical work on "this compound" could focus on:

Conformational Analysis : Understanding the conformational preferences of the molecule and its metal complexes is crucial for predicting its stereodirecting ability.

Modeling Transition States : Using quantum mechanical calculations to model the transition states of reactions catalyzed by this compound or its derivatives can help to elucidate the origins of stereoselectivity.

Predictive Modeling for Catalyst Design : Developing quantitative structure-activity relationship (QSAR) models or machine learning algorithms could enable the prediction of catalytic performance for a range of substrates and reactions, facilitating the in silico design of improved catalysts. mdpi.com The presence of difluorophenyl substituents can have a substantial effect on the properties of molecules. mdpi.com

The main challenges in this area are the computational cost associated with accurate calculations on large molecular systems and the need for experimental data to validate and refine the theoretical models.

Potential as a Synthon in Advanced Material Science Applications (excluding direct material properties or clinical relevance)

The unique combination of chirality, aromatic, and amine functionalities in "this compound" makes it an interesting building block, or synthon, for the construction of more complex molecules with potential applications in materials science.

Future research could investigate its use in the synthesis of:

Chiral Polymers and Frameworks : Incorporation of this diamine as a monomer could lead to the formation of chiral polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). The defined stereochemistry of the synthon would be transferred to the final material.

Supramolecular Assemblies : The hydrogen bonding capabilities of the amine groups and potential π-π stacking interactions of the difluorophenyl rings could be exploited to create well-defined supramolecular structures.

Dendrimers and Macrocycles : The diamine can serve as a core or branching unit in the synthesis of dendrimers or as a component in the construction of macrocyclic hosts.

The primary challenge is to control the polymerization or self-assembly processes to achieve well-defined materials with desired architectures and to develop synthetic methodologies that are compatible with the functional groups present in the synthon.

Q & A

Q. What are the optimal synthetic routes for [2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine in academic research?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving:
  • Step 1 : Reaction of the free base with HCl in 1,4-dioxane to form the dihydrochloride salt .
  • Step 2 : Subsequent coupling with dicyandiamide under basic conditions (potassium carbonate) to yield triazine derivatives, achieving a 37.47% yield .
  • Purification : LCMS and HRMS validate purity and structure (e.g., [M+H]+ 285.20 for intermediates; HRMS confirms exact mass with <1 ppm error) .
StepKey Reagents/ConditionsProductYieldValidation
1HCl, 1,4-dioxaneDihydrochloride salt--
3Dicyandiamide, K₂CO₃Triazine derivative37.47%LCMS/HRMS

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • LCMS/HRMS : Confirm molecular weight and purity (e.g., [M+H]+ 479.1960 for derivatives) .
  • Spectroscopy : UV-Vis and stopped-flow kinetics monitor reaction intermediates and stability .
  • NMR : Assign peaks to verify substituent positions (e.g., difluorophenyl and dimethylamine groups).
TechniqueParametersApplication
LCMSES-API, Rt=0.48 minPurity assessment
HRMSESI+, 479.1960 [M+H]+Structural confirmation

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dimethylamine group in substitution reactions?

  • Methodological Answer : The dimethylamine group acts as a nucleophile in SN2 reactions. For example, in triazine synthesis ( ), it displaces chloride from chloromethyl intermediates. Kinetic studies (e.g., variable temperature NMR or DFT calculations) can map transition states and rate-determining steps. Comparative studies with analogs (e.g., ’s bromophenyl derivative) reveal electronic effects of fluorination on reactivity .

Q. How do reaction conditions influence the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates .
  • Catalysis : Acidic conditions (HCl) stabilize protonated intermediates, improving reaction efficiency.
  • Temperature : Lower temperatures (e.g., 0–5°C) mitigate side reactions in exothermic steps.
ParameterOptimization StrategyOutcome
Solvent1,4-dioxaneEnhanced intermediate stability
CatalystHCl37.47% yield in triazine synthesis

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference LCMS/HRMS data with synthetic intermediates (e.g., ’s [M+H]+ 285.20 vs. 479.1960).
  • Isotopic Labeling : Use deuterated reagents to confirm fragmentation patterns in mass spectra.
  • Collaborative Studies : Share raw data with repositories like PubChem to validate reproducibility .

Application-Oriented Questions

Q. What strategies are used to incorporate this compound into multi-target drug candidates?

  • Methodological Answer : The compound serves as a building block in dual-acting modulators (e.g., triazine-based FFAR1/FFAR4 inhibitors in ). Rational design involves:
  • Structure-Activity Relationship (SAR) : Modify the difluorophenyl group to enhance target affinity.
  • Biological Assays : Test derivatives in vitro (e.g., kinase inhibition assays) to prioritize leads .

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Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine
Reactant of Route 2
[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.